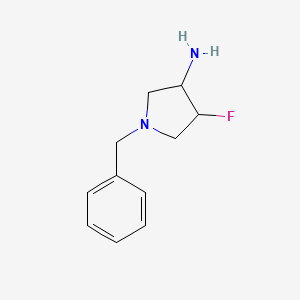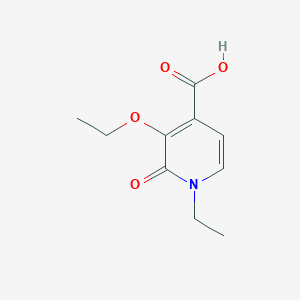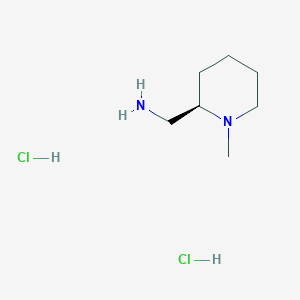
(R)-(1-Methylpiperidin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 1,5-diaminopentane with formaldehyde can yield piperidine derivatives.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions. For instance, the reaction of piperidine with methyl iodide in the presence of a base can yield 1-methylpiperidine.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions. For example, the reaction of 1-methylpiperidine with formaldehyde and hydrogen in the presence of a catalyst can yield ®-(1-Methylpiperidin-2-yl)methanamine.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting ®-(1-Methylpiperidin-2-yl)methanamine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride often involve continuous flow processes to ensure high yield and purity. These methods typically use automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of ®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. For example, it may interact with neurotransmitter receptors, affecting the release and uptake of neurotransmitters.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpiperidine: A simpler piperidine derivative without the methanamine group.
2-Methylpiperidine: A piperidine derivative with a methyl group at the 2-position.
N-Methylpiperidine: A piperidine derivative with a methyl group on the nitrogen atom.
Uniqueness
®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride is unique due to the presence of both the methyl and methanamine groups, which confer specific chemical and biological properties. This combination of functional groups allows the compound to interact with a wider range of molecular targets and participate in diverse chemical reactions.
Propriétés
Formule moléculaire |
C7H18Cl2N2 |
|---|---|
Poids moléculaire |
201.13 g/mol |
Nom IUPAC |
[(2R)-1-methylpiperidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9-5-3-2-4-7(9)6-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 |
Clé InChI |
CWKSCQXSCNDHIG-XCUBXKJBSA-N |
SMILES isomérique |
CN1CCCC[C@@H]1CN.Cl.Cl |
SMILES canonique |
CN1CCCCC1CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B12994461.png)

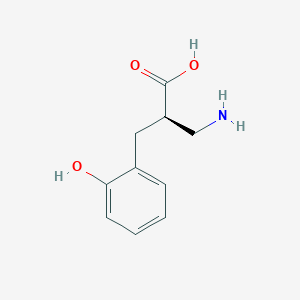
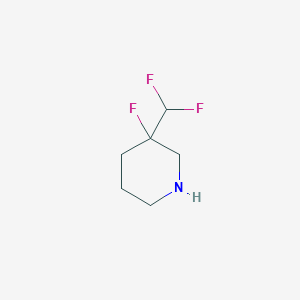

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B12994495.png)
![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12994496.png)
![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994497.png)


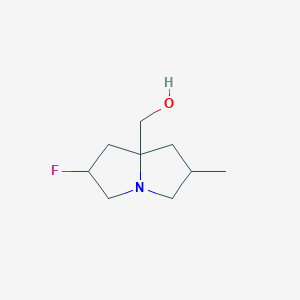
![tert-Butyl (R)-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B12994524.png)
